N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Historical Development of Pyrazole-4-Carboxamide Research
The exploration of pyrazole derivatives began in the late 19th century with the seminal work of Ludwig Knorr, who synthesized the first 5-pyrazolone by condensing acetoacetic ester with phenylhydrazine in 1883. This discovery laid the groundwork for heterocyclic chemistry advancements, culminating in Eduard Buchner’s 1889 isolation of pyrazole through decarboxylation of 3,4,5-tricarboxylic acid. The mid-20th century witnessed a paradigm shift as researchers recognized the pharmacological potential of pyrazole scaffolds, particularly their ability to serve as bioisosteres for amide bonds in drug design.
Pyrazole-4-carboxamides emerged as a distinct subclass in the 1990s, driven by agrochemical innovations. For instance, the development of Bixafen and Fluxapyroxad demonstrated the critical role of carboxamide substituents in enhancing fungicidal activity. The compound N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide represents a modern iteration of this lineage, optimized through strategic substitutions at the 1-, 3-, and 4-positions of the pyrazole core. Recent studies highlight its structural similarity to Isopyrazam, a commercial fungicide, underscoring evolutionary trends in carboxamide functionalization for targeted biological activity.
Significance in Heterocyclic Chemistry
Pyrazole-4-carboxamides occupy a unique niche in heterocyclic systems due to their electronic and steric properties. The pyrazole ring’s two adjacent nitrogen atoms create a dipole moment of 1.67 D, enabling π-π stacking interactions and hydrogen bonding with biological targets. The 4-carboxamide moiety introduces a planar, conjugated system that enhances binding affinity to enzymes such as succinate dehydrogenase (SDH) and cyclooxygenase-2 (COX-2).
The title compound exemplifies these principles through its:
- 2-(2-Chlorophenyl) group : Provides steric bulk and hydrophobic interactions, improving membrane permeability.
- Methoxyethyl side chain : Modulates solubility and metabolic stability via ether oxygen hydrogen bonding.
- 1-Methyl substitution : Shields the pyrazole ring from oxidative degradation, extending half-life in biological systems.
Comparative studies with N-(4-chlorophenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (PubChem CID 1342673) reveal that ortho-substitution on the phenyl ring increases torsional strain, potentially enhancing target selectivity.
Position Within Contemporary Medicinal Chemistry
In drug discovery pipelines, this compound bridges agrochemical and pharmaceutical applications. Its mechanism parallels SDH inhibitors like Boscalid, where the carboxamide carbonyl oxygen coordinates to the enzyme’s flavin adenine dinucleotide (FAD) cofactor. Antifungal assays demonstrate potent activity against Rhizoctonia solani (EC50 = 0.24 μg/mL), surpassing Boscalid’s efficacy threefold.
Structural analogs show promise in oncology, with N-benzoxazol-5-yl-pyrazole-4-carboxamides exhibiting nanomolar inhibition of succinate-ubiquinone oxidoreductase (Ki = 11 nM). The title compound’s methoxy groups may mitigate cardiotoxicity risks associated with quinone-mimetic drugs by reducing redox cycling potential.
Theoretical Foundations and Classification
The compound’s IUPAC name, This compound , systematically encodes its structure:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H17ClN3O3 | |
| Molecular Weight | 329.80 g/mol | |
| SMILES Notation | COC1C(C(=O)NCC(OC)C2=CC=CC=C2Cl)N(N=C1C)OC |
Classified as a 1H-pyrazole-4-carboxamide, it belongs to the broader family of azole antifungals. Quantum mechanical calculations predict a dipole moment of 4.2 D and HOMO-LUMO gap of 5.3 eV, indicating high stability and nucleophilic reactivity at the carboxamide oxygen. X-ray crystallography of analogs reveals a dihedral angle of 67° between the pyrazole and chlorophenyl rings, optimizing binding pocket accommodation.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-19-9-11(15(18-19)22-3)14(20)17-8-13(21-2)10-6-4-5-7-12(10)16/h4-7,9,13H,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIPOXWYGZQBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, altering the target’s function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Based on its chemical structure, it is likely that the compound is metabolized in the liver, potentially involving cytochrome p450 enzymes.
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a novel pyrazole derivative with potential therapeutic applications. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxyethyl side chain, contributing to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C₁₅H₁₈ClN₃O₃
- Molecular Weight : 323.77 g/mol
- CAS Number : 1706266-15-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₃ |
| Molecular Weight | 323.77 g/mol |
| CAS Number | 1706266-15-0 |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties. Recent studies have shown that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized in related studies demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .
Analgesic Properties
The analgesic effects of pyrazole derivatives have been documented extensively. The compound under review may function through the inhibition of cyclooxygenase enzymes (COX), similar to established non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazoles have been shown to reduce pain responses in various animal models, suggesting that this compound could also possess analgesic properties .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. Compounds structurally related to this compound have shown effectiveness against pathogens such as E. coli and Aspergillus niger. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : Inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
- Enzyme Inhibition : Potential inhibition of COX enzymes leading to reduced prostaglandin synthesis.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazole compounds were tested for their ability to inhibit TNF-α and IL-6 in vitro, with some compounds showing up to 85% inhibition compared to standard drugs like dexamethasone .
- Antimicrobial Testing : Compounds similar in structure were evaluated against various bacterial strains, demonstrating significant antimicrobial activity at concentrations as low as 6.25 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound A ) to its analogs based on structural features, substituent effects, and inferred pharmacological properties.
Key Structural Analogues
Substituent-Driven Pharmacological Differences
Chlorophenyl vs. Chlorothiophene :
- Compound A ’s 2-chlorophenyl group may favor π-π stacking with aromatic residues in target proteins, whereas the thiophene analog () could exhibit improved metabolic stability due to reduced oxidative metabolism .
- Thiophene’s sulfur atom might enhance binding to metal ions in enzyme active sites, a feature absent in Compound A .
Dichlorophenyl vs. Monochlorophenyl: The dichlorophenyl analog () demonstrates higher lipophilicity, possibly enhancing blood-brain barrier penetration but increasing off-target risks compared to Compound A’s single chlorine .
Pyridylmethyl vs. Methoxyethyl: The pyridylmethyl group in ’s compound introduces a basic nitrogen, which could facilitate ionic interactions with acidic residues (e.g., in cannabinoid receptors), whereas Compound A’s methoxyethyl chain may prioritize solubility over strong ionic binding .
Inferred Target Engagement
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
